molecular formula C23H20N4O2S B2728706 4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2034591-83-6

4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2728706
CAS No.: 2034591-83-6
M. Wt: 416.5
InChI Key: NSTBCHIBUSRETL-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a phenoxymethyl group and an azetidine ring bearing a 4-(thiophen-2-yl)benzoyl moiety. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation due to its regioselectivity and efficiency .

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-23(18-10-8-17(9-11-18)22-7-4-12-30-22)26-14-20(15-26)27-13-19(24-25-27)16-29-21-5-2-1-3-6-21/h1-13,20H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTBCHIBUSRETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S with a molecular weight of 416.5 g/mol. The structure features a triazole ring, a phenoxymethyl group, and a thiophenyl-benzoyl moiety that contribute to its biological properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown promising results against various pathogens, including Mycobacterium tuberculosis and fungal strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)
47fE. coli6.5
40fM. tuberculosis87% inhibition
37dCandida albicans12.5

Anticancer Activity

Studies have demonstrated that triazole derivatives possess anticancer properties. For example, compounds similar to the one in focus have shown IC50 values in the micromolar range against various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
47fHCT-1166.2
40fT47D27.3

Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of triazole derivatives as xanthine oxidase inhibitors (XOIs). One derivative demonstrated an IC50 value of 0.70 µM, significantly more potent than allopurinol, a standard treatment for gout . The mechanism involves binding to the enzyme's active site, inhibiting uric acid production.

Table 3: Xanthine Oxidase Inhibition

CompoundIC50 (µM)Comparison to Allopurinol
9m0.7014-fold more potent

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various triazole compounds against clinical isolates of bacteria and fungi, revealing that certain derivatives displayed superior activity compared to traditional antibiotics .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that specific triazole derivatives could reduce cell viability significantly, suggesting their potential as anticancer agents .
  • In Vivo Studies : Hypouricemic effects were observed in animal models treated with selected triazole derivatives, indicating their therapeutic potential in managing hyperuricemia .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, research on related compounds has shown efficacy against colon carcinoma cell lines (HCT-116), suggesting that 4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole may also possess similar properties. The structure allows for interaction with cancer-related pathways, potentially inhibiting tumor growth and proliferation .

Antifungal Properties

Triazole compounds have been documented for their antifungal activities. A patent describes novel triazole derivatives with antifungal properties that could be relevant to the applications of this compound. This suggests potential development as antifungal agents targeting specific fungal infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may interact with xanthine oxidase, an enzyme implicated in purine metabolism. Such interactions could lead to therapeutic applications in managing conditions like gout or hyperuricemia.

Case Studies

StudyFindings
Anticancer Activity Evaluation of various triazole derivatives showed significant cytotoxic effects against HCT-116 cell lines, indicating potential for further development .
Enzyme Inhibition Compounds within this class demonstrated competitive inhibition against α-glucosidase and protein tyrosine phosphatase 1-B (PTP-1B), suggesting applications in diabetes management .
Antifungal Efficacy Research indicates that triazole derivatives can effectively inhibit fungal growth in vitro, supporting their use as antifungal agents .

Comparison with Similar Compounds

4-(Phenoxymethyl)-1-{1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

This analog replaces the 4-(thiophen-2-yl)benzoyl group with a 3-(trifluoromethoxy)benzoyl moiety. However, the absence of the thiophene ring may reduce π-π stacking interactions with aromatic binding sites in biological targets. Crystallographic data for such analogs highlight planar conformations, except for substituents like fluorophenyl groups, which adopt perpendicular orientations to minimize steric clashes .

4-[(4-Fluorophenoxy)methyl]-1-{1-[(3-Methoxyphenyl)methyl]azetidin-3-yl}-1H-1,2,3-triazole

Here, the phenoxymethyl group is fluorinated at the para position, and the azetidine substituent is a 3-methoxyphenylmethyl group. Comparative studies show that such modifications can alter binding affinities by up to 50% in enzyme inhibition assays, depending on the target’s active site polarity .

Thiophene-Containing Triazole Derivatives

1-(Benzo[b]thiophen-2-yl)-4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole

This compound substitutes the azetidine-benzoyl group with a benzo[b]thiophene ring and a trimethoxyphenyl moiety. It exhibits potent tubulin polymerization inhibition (IC₅₀ = 0.76–13.55 μM) in triple-negative breast cancer cells, attributed to the planar benzo[b]thiophene system’s ability to intercalate into hydrophobic pockets.

1-(4-Methylbenzyl)-4-(2-(Thiophen-2-yl)vinyl)-1H-1,2,3-triazole

Featuring a thiophen-2-ylvinyl group, this analog demonstrates cis-trans isomerism, which influences its biological activity. The vinyl linkage extends conjugation, enhancing electronic interactions with enzymes like cholinesterases.

Bioactive Triazoles with Heterocyclic Appendages

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

This isostructural chloro derivative replaces the phenoxymethyl group with a chlorophenyl-thiazole system. It exhibits antimicrobial activity (MIC = 2–8 μg/mL) due to the electron-withdrawing chlorine enhancing membrane penetration. The target compound’s phenoxymethyl group, being less electronegative, may prioritize intracellular targets over membrane-associated ones .

4-(Phenoxymethyl)-1H-1,2,3-triazole Derivatives as Xanthine Oxidase (XO) Inhibitors

Derivatives with simplified structures (lacking the azetidine-thiophene benzoyl group) show XO inhibition (IC₅₀ = 0.1–5 μM), with the phenoxymethyl group critical for binding to the enzyme’s molybdenum center. The target compound’s additional azetidine-thiophene benzoyl moiety could either enhance affinity through secondary interactions or introduce steric hindrance, depending on the binding site topology .

Q & A

Q. What synthetic methodologies are recommended for preparing the triazole core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This method ensures regioselective formation of the 1,4-disubstituted triazole. Key steps include:

  • Reacting a terminal alkyne (e.g., propargyl ether derivatives) with an organic azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (H₂O/tert-BuOH) .
  • Monitoring reaction progress via TLC or HPLC. Post-reaction purification involves column chromatography or recrystallization .

Q. How can the structure and purity of the compound be validated post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazole and substitution patterns on the azetidine and thiophene groups. For example, the triazole proton typically resonates at δ 7.5–8.0 ppm .
    • IR spectroscopy : Identify carbonyl (C=O) stretches from the benzoyl group (~1650–1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
  • Elemental analysis : Verify stoichiometric composition (C, H, N, S) with ≤0.4% deviation from theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Use mixed solvents like ethanol/water or acetone/hexane to balance solubility and polarity. For hygroscopic intermediates, employ anhydrous conditions with solvents like dichloromethane or ethyl acetate under nitrogen .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • X-ray crystallography : Resolve structural ambiguities by determining the crystal structure using programs like SHELXL .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software) to identify conformational isomers .
  • 2D NMR (COSY, HSQC) : Elucidate coupling patterns and assign overlapping signals .

Q. What strategies optimize regioselectivity in the CuAAC reaction for analogs with bulky substituents?

  • Solvent modulation : Use DMF or DMSO to stabilize transition states and reduce steric hindrance .
  • Catalyst tuning : Replace Cu(I) with Ru(II) for altered regioselectivity (e.g., 1,5-disubstituted triazoles), though this requires inert atmosphere conditions .

Q. How can computational methods predict biological activity or binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Docking poses can highlight key binding residues (e.g., hydrogen bonds with the triazole N-atoms) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER) .

Q. What experimental designs address low yields in azetidine ring functionalization?

  • Microwave-assisted synthesis : Enhance reaction rates and yields (e.g., 20–30% improvement) by optimizing temperature (80–120°C) and irradiation time (10–30 min) .
  • Protecting groups : Temporarily protect reactive sites (e.g., benzoyl groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How are stability and hygroscopicity challenges managed during storage?

  • Lyophilization : For hygroscopic intermediates, freeze-dry under vacuum and store in desiccators with P₂O₅ .
  • Accelerated stability studies : Monitor degradation under elevated temperature/humidity (40°C/75% RH) via HPLC to identify degradation products .

Methodological Notes

  • Key references : Synthesis (), characterization (), computational modeling ().

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